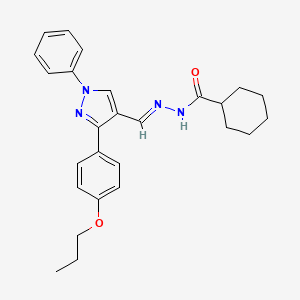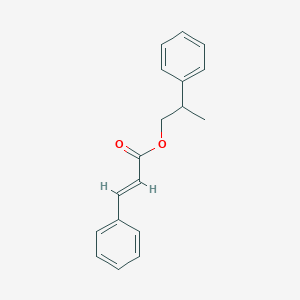
2-Phenylpropyl cinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylpropyl cinnamate is an organic compound with the molecular formula C18H18O2. It is an ester formed from cinnamic acid and 2-phenylpropyl alcohol. This compound is known for its aromatic properties and is used in various applications, including perfumery and flavoring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Phenylpropyl cinnamate can be synthesized through the esterification of cinnamic acid with 2-phenylpropyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve a one-step green process that uses cinnamaldehyde or cinnamyl alcohol as starting materials. This process involves the oxidation of these precursors in the presence of an oxidizing agent, a catalyst, and an alcohol, with or without an organic solvent. The reaction can be conducted under conventional, microwave, or ultrasound irradiation conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylpropyl cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of 2-phenylpropyl alcohol.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Phenylpropyl cinnamate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
2-Phenylpropyl cinnamate can be compared with other cinnamate esters such as:
- Methyl cinnamate
- Ethyl cinnamate
- Butyl cinnamate
Uniqueness: this compound is unique due to its specific aromatic profile and its potential antimicrobial properties. While other cinnamate esters also possess aromatic characteristics, the presence of the 2-phenylpropyl group in this compound provides distinct chemical and biological properties .
Comparación Con Compuestos Similares
- Methyl cinnamate: Known for its fruity aroma and used in flavoring.
- Ethyl cinnamate: Used in perfumery and flavoring with a sweet, balsamic odor.
- Butyl cinnamate: Exhibits a floral fragrance and is used in cosmetics and perfumes.
Propiedades
Fórmula molecular |
C18H18O2 |
|---|---|
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
2-phenylpropyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H18O2/c1-15(17-10-6-3-7-11-17)14-20-18(19)13-12-16-8-4-2-5-9-16/h2-13,15H,14H2,1H3/b13-12+ |
Clave InChI |
YFASFILHGJEASD-OUKQBFOZSA-N |
SMILES isomérico |
CC(COC(=O)/C=C/C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(COC(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12051340.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051344.png)
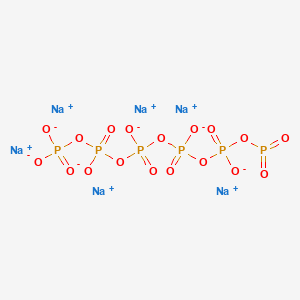
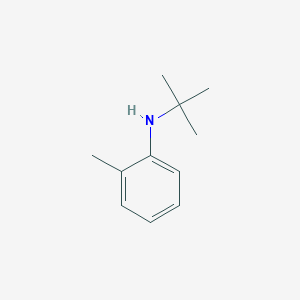
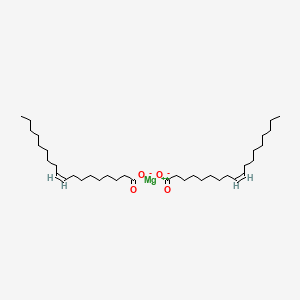
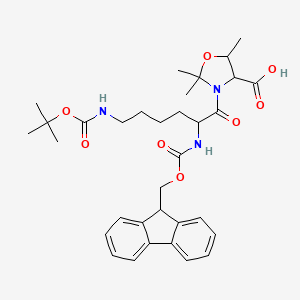
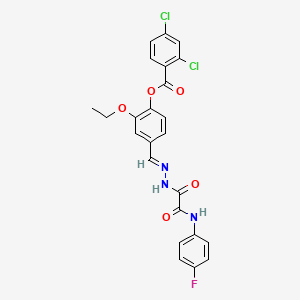
![3-[(4-Aminophenyl)amino]propanamide](/img/structure/B12051394.png)


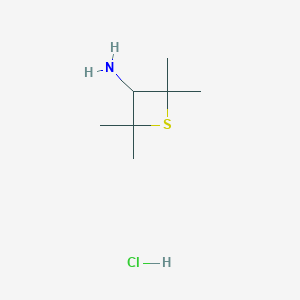
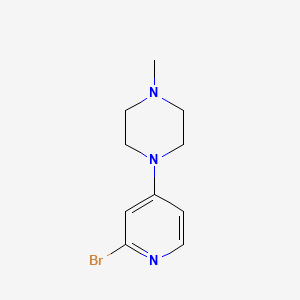
![6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B12051429.png)
